molecular formula C19H17N5O4S B2421105 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899733-17-6

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2421105
CAS No.: 899733-17-6
M. Wt: 411.44
InChI Key: IAWCPDPXMKZLMK-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
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Properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c25-18(21-10-13-5-4-8-20-9-13)19(26)22-17-15-11-29(27,28)12-16(15)23-24(17)14-6-2-1-3-7-14/h1-9H,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWCPDPXMKZLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, synthesis methods, and relevant research findings.

Molecular Structure and Properties

This compound belongs to the thieno[3,4-c]pyrazole family and features a unique molecular structure characterized by:

  • Molecular Formula : C21H20N4O5S
  • Molecular Weight : 440.5 g/mol
  • Key Functional Groups : Dioxido (two carbonyl groups), oxalamide moiety, and a fused thieno-pyrazole ring.

The presence of these functional groups suggests potential reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Thieno-Pyrazole Core : This involves condensation reactions using thiophene derivatives and pyrazole precursors.
  • Oxidation Steps : Utilization of oxidizing agents (e.g., hydrogen peroxide) to introduce dioxido functionalities.
  • Final Coupling Reactions : Linking the pyridine moiety through nucleophilic substitution reactions.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

Antioxidant Activity

Research has shown that derivatives of this compound can inhibit oxidative stress pathways in cellular models. The antioxidant properties are attributed to the dioxido groups which may scavenge free radicals effectively.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has shown efficacy against various cancer cell lines including:

Cell Line IC50 (µM) Activity
HCC827<20Significant inhibition
A549<25Moderate inhibition
MCF7<30Notable reduction in viability

These findings indicate that the compound may interfere with cancer cell proliferation through multiple mechanisms .

Case Studies

Several case studies have explored the biological effects of related compounds within the thieno[3,4-c]pyrazole family:

  • Study on Anti-HIV Activity : Similar compounds demonstrated significant antiviral activity with effective concentrations below 20 µM in HIV-infected cellular models.
  • Evaluation of Antimicrobial Properties : Compounds with similar structures have been tested against various pathogens, showing promising antibacterial effects.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing the pyrazole moiety can exhibit significant antioxidant properties. Studies have shown that derivatives of thieno[3,4-c]pyrazole can prevent oxidative stress by increasing antioxidant enzymes and diminishing lipid peroxidation processes. These properties suggest potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. Preliminary studies suggest that it may exhibit good efficacy against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action appears to involve interaction with cellular targets that are critical for microbial survival .

Anti-inflammatory Potential

Given the structural similarities to other anti-inflammatory agents, N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are crucial in the inflammatory response, making this compound a candidate for developing new anti-inflammatory drugs .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are essential to optimize yields and purity .

General Synthetic Route:

  • Start with the appropriate thieno[3,4-c]pyrazole derivative.
  • Introduce the dioxido group through oxidation reactions.
  • Attach the pyridinylmethyl oxalamide moiety via amide bond formation.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant potential of various pyrazole derivatives, this compound was tested alongside known antioxidants like ascorbic acid. The results indicated comparable or superior radical scavenging activity across multiple assays (DPPH, nitric oxide scavenging) .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. Using the disc diffusion method, it demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Preparation Methods

Synthetic Strategy Overview

The synthesis of N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide follows a modular approach:

  • Core Construction : Formation of the thieno[3,4-c]pyrazole scaffold.
  • Oxidation : Introduction of sulfone groups at the 5,5-positions.
  • Oxalamide Bridge Installation : Sequential coupling of amines to an oxalyl chloride intermediate.

Key challenges include maintaining stereochemical integrity during heterocycle formation and avoiding over-oxidation of the sulfone groups.

Core Construction: Thieno[3,4-c]pyrazole Synthesis

Gewald Reaction for Thiophene Ring Formation

The thieno[3,4-c]pyrazole core is synthesized via a modified Gewald reaction, which condenses a pyrazole derivative with elemental sulfur and a ketone. For example:

  • Starting Material : 3-Amino-2-phenyl-4,6-dihydro-2H-pyrazole (1.0 equiv).
  • Reagents : Elemental sulfur (1.2 equiv), cyclohexanone (1.5 equiv), morpholine (catalyst).
  • Conditions : Reflux in ethanol at 80°C for 12 hours.
  • Yield : 68–72%.

The reaction proceeds via a nucleophilic attack of the pyrazole amine on the ketone, followed by cyclization with sulfur to form the thiophene ring.

Cyclization and Crystallization

Post-reaction, the crude product is purified by recrystallization from a 1:3 v/v acetonitrile/water mixture, yielding pale-yellow crystals suitable for X-ray diffraction analysis.

Oxidation to Sulfone Derivatives

Controlled Oxidation Using Hydrogen Peroxide

The dihydrothiophene ring is oxidized to the sulfone using hydrogen peroxide in acetic acid:

  • Substrate : 2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazole (1.0 equiv).
  • Oxidizing Agent : 30% H₂O₂ (3.0 equiv).
  • Conditions : Stirred at 0–5°C for 6 hours, followed by gradual warming to 25°C.
  • Yield : 85–90%.

Oxalamide Bridge Installation

Stepwise Coupling via Oxalyl Chloride

The oxalamide moiety is introduced through sequential amine coupling:

Step 1: Formation of Oxalyl Chloride Intermediate
  • Reagents : Oxalyl chloride (2.2 equiv), anhydrous dichloromethane (DCM).
  • Conditions : 0°C under nitrogen atmosphere, 2 hours.
Step 2: Coupling with Thienopyrazole Amine
  • Substrate : 5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv).
  • Base : Triethylamine (2.0 equiv).
  • Conditions : Stirred at 25°C for 4 hours.
  • Intermediate : N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalyl chloride.
Step 3: Coupling with Pyridin-3-ylmethylamine
  • Substrate : Pyridin-3-ylmethylamine (1.1 equiv).
  • Solvent : DCM.
  • Conditions : 0°C to 25°C, 12 hours.
  • Yield : 75–80%.

Optimization and Characterization

Reaction Optimization Table

Parameter Optimal Value Impact on Yield
Oxidizing Agent H₂O₂ (30%) Maximizes sulfone formation
Coupling Temperature 0°C → 25°C Reduces side reactions
Solvent for Crystallization Acetonitrile/Water (1:3) Enhances purity

Spectroscopic Characterization

  • FTIR : Peaks at 1680 cm⁻¹ (C=O stretch, oxalamide), 1320 cm⁻¹ (S=O stretch).
  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 4.55 (d, 2H, CH₂-pyridine), 3.20 (m, 4H, dihydrothiophene-CH₂).
  • X-ray Diffraction : Confirms triclinic crystal system (Space group P) with pseudo-octahedral coordination at the sulfone sites.

Alternative Synthetic Routes

One-Pot Oxalamide Formation

A streamlined approach involves simultaneous coupling of both amines to oxalyl chloride:

  • Conditions : Pyridin-3-ylmethylamine (1.1 equiv) and thienopyrazole amine (1.0 equiv) added sequentially to oxalyl chloride in DCM.
  • Yield : 70% (lower due to competing side reactions).

Solid-Phase Synthesis

  • Resin : Wang resin functionalized with oxalic acid.
  • Coupling Agents : HBTU/DIPEA.
  • Yield : 65% (requires additional cleavage steps).

Industrial-Scale Considerations

  • Cost Efficiency : Hydrogen peroxide is preferred over m-CPBA for oxidation.
  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
  • Safety : Thionyl chloride handling requires strict anhydrous conditions and PPE.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Use a two-step approach: (i) synthesize the thieno[3,4-c]pyrazole core with sulfone groups via oxidation (e.g., using ammonium persulfate or other oxidizing agents) .
  • Step 2 : Couple the oxalamide bridge via nucleophilic substitution. Use polar aprotic solvents like DMF with K₂CO₃ as a base to activate the pyrazole nitrogen for alkylation .
  • Critical parameters : Temperature (room temperature for coupling steps), stoichiometry (1.1–1.2 equivalents of alkylating agents), and solvent purity.
  • Yield optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography or recrystallization (ethanol/water mixtures yield 70–80% purity) .

Q. How can spectroscopic techniques (IR, NMR) validate the structure of this compound?

  • Methodology :

  • IR : Confirm sulfone groups (S=O stretching at 1150–1300 cm⁻¹) and amide bonds (C=O at 1650–1750 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for phenyl/pyridyl groups) and diastereotopic protons in the dihydrothieno ring (δ 3.5–4.5 ppm as multiplet) .
  • ¹³C-NMR : Verify quaternary carbons in the pyrazole ring (δ 140–160 ppm) and sulfone groups (δ 110–120 ppm) .

Advanced Research Questions

Q. What strategies address low yields in the final oxalamide coupling step?

  • Methodology :

  • Solvent selection : Replace DMF with DMA or DMSO to enhance nucleophilicity of the pyridinylmethyl amine .
  • Catalysis : Use HOBt/DCC coupling agents to activate the oxalamide carbonyl for amide bond formation .
  • Controlled pH : Maintain alkaline conditions (pH 8–9) to deprotonate the amine without hydrolyzing the sulfone group .
  • Data contradiction : If yields remain low, analyze side products via LC-MS to detect competing reactions (e.g., over-oxidation or dimerization) .

Q. How can computational modeling predict the compound’s biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., MAPK or CDK kinases) due to the pyrazole-oxalamide scaffold’s resemblance to kinase inhibitors .
  • Pharmacophore mapping : Identify key features (hydrogen bond acceptors from sulfone groups, hydrophobic phenyl/pyridyl regions) using Schrödinger’s Phase .
  • Validation : Compare in silico results with experimental kinase inhibition assays (IC₅₀ values) to resolve discrepancies between predicted and observed activity .

Q. How to resolve discrepancies in solubility data across different experimental setups?

  • Methodology :

  • Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and PEG-400 (non-ionic) to identify formulation-compatible solvents .
  • pH-dependent studies : Measure solubility at pH 2 (simulating gastric fluid) and pH 7.4 (bloodstream) using shake-flask methods .
  • Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation issues that skew solubility measurements .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its anti-inflammatory or anticancer activity?

  • Methodology :

  • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Anti-inflammatory models : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (RAW 264.7 cells) using ELISA .
  • Controls : Include reference inhibitors (e.g., doxorubicin for cancer, dexamethasone for inflammation) to validate assay sensitivity .

Q. How to design stability studies under accelerated conditions (heat, light, humidity)?

  • Methodology :

  • Forced degradation : Expose the compound to 40°C/75% RH (ICH guidelines) for 4 weeks, monitoring degradation via HPLC .
  • Light sensitivity : Use ICH Q1B photostability protocols with UV/visible light exposure .
  • Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life from accelerated data .

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